UNC2327

Description

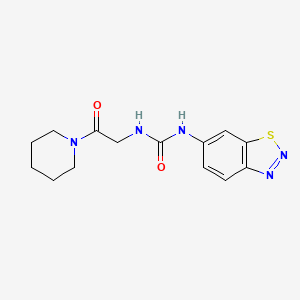

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,2,3-benzothiadiazol-6-yl)-3-(2-oxo-2-piperidin-1-ylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c20-13(19-6-2-1-3-7-19)9-15-14(21)16-10-4-5-11-12(8-10)22-18-17-11/h4-5,8H,1-3,6-7,9H2,(H2,15,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTRGTBDVGKKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CNC(=O)NC2=CC3=C(C=C2)N=NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UNC2327: A Technical Guide to its Mechanism of Action as a PRMT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of UNC2327, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 3 (PRMT3). This document details the quantitative biochemical and cellular activity of this compound and its analogs, outlines the experimental protocols for key assays, and visualizes the impacted signaling pathways.

Core Mechanism of Action

This compound is a cell-active small molecule that functions as an allosteric inhibitor of PRMT3.[1][2][3][4] Unlike orthosteric inhibitors that compete with the substrate or cofactor at the enzyme's active site, this compound binds to a novel, distinct pocket on the PRMT3 enzyme. This allosteric binding induces a conformational change in the enzyme, leading to the inhibition of its methyltransferase activity. Specifically, this compound is noncompetitive with both the peptide substrate and the cofactor, S-adenosylmethionine (SAM).[1][2]

Quantitative Data Presentation

The inhibitory potency of this compound and its more potent analogs has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and cellular half-maximal effective concentration (EC50) values are summarized below.

| Compound | Biochemical IC50 (nM) vs. PRMT3 | Cellular EC50 (µM) in A549 Cells (InCELL Hunter Assay) | Cellular EC50 (µM) in HEK293 Cells (InCELL Hunter Assay) | Cellular IC50 (nM) for inhibiting exogenous H4R3 methylation |

| This compound | 230[1][2][3][4] | Not Reported | Not Reported | Not Reported |

| Compound 4 (SGC707) | 19[5] | 2.0[3][5] | 1.8[3][5] | 91[3][5] |

| Compound 29 | ~20-50[3] | 2.7[3][5] | 3.1[3][5] | 240[3][5] |

| Compound 30 | ~20-50[3] | Not Reported | Not Reported | 184[3][5] |

| Compound 36 | ~10-36[3][4] | 1.6[3][5] | 2.7[3][5] | 134[3][5] |

| Compound 37 | ~10-36[4] | 4.9[3][5] | 5.2[3][5] | Not Reported |

Signaling Pathways Modulated by PRMT3 Inhibition

Recent research has begun to elucidate the downstream signaling consequences of PRMT3 inhibition. Two key pathways have been identified: the cGAS/STING-mediated anti-tumor immunity pathway and the PD-L1 mediated immune escape pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound and its analogs are provided below.

PRMT3 Biochemical Assay (Radiometric Scintillation Proximity Assay)[3]

This assay measures the transfer of a tritiated methyl group from [3H]S-adenosylmethionine to a biotinylated histone H4 peptide substrate.

Materials:

-

Enzyme: Recombinant human PRMT3

-

Substrate: Biotinylated histone H4 peptide (SGRGKGGKGLGKGGAKRHRKVLRDK-biotin)

-

Cofactor: [3H]S-adenosylmethionine (specific activity range 12–18 Ci/mmol)

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.01% Tween-20, and 1 mM DTT

-

Detection: Streptavidin-coated SPA beads

-

Plate: 384-well plate

Protocol:

-

A solution of PRMT3 (final concentration ~1-5 nM) and the biotinylated H4 peptide (final concentration ~20-50 nM) in assay buffer is prepared.

-

The test compound (e.g., this compound) is added to the enzyme-substrate mixture at various concentrations.

-

The reaction is initiated by the addition of [3H]S-adenosylmethionine (final concentration ~150-250 nM).

-

The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes).

-

The reaction is stopped by the addition of S-adenosyl-homocysteine (SAH) to a final concentration of 50 µM.

-

Streptavidin-coated SPA beads are added to the wells.

-

The plate is incubated for at least 30 minutes to allow the biotinylated peptide to bind to the beads.

-

The radioactivity is measured using a scintillation counter.

-

IC50 values are calculated from the dose-response curves.

InCELL Hunter™ Target Engagement Assay[3][5]

This cell-based assay measures the intracellular binding of a compound to the PRMT3 target protein, which leads to its stabilization.

Materials:

-

Cell Lines: A549 or HEK293 cells engineered to express the methyltransferase domain of PRMT3 tagged with a small fragment of β-galactosidase (ePL).

-

Assay Reagents: InCELL Hunter detection reagents (containing the larger fragment of β-galactosidase, EA).

-

Culture Medium: Standard cell culture medium appropriate for the cell line.

-

Plate: 384-well cell culture plate.

Protocol:

-

Cells are seeded into a 384-well plate and incubated to allow for attachment.

-

The test compound is added to the cells at various concentrations.

-

The plate is incubated for a period that allows for compound entry and target engagement, leading to protein stabilization (typically 6-18 hours).

-

The InCELL Hunter detection reagents are added to the wells.

-

The plate is incubated at room temperature for 1-3 hours to allow for the enzymatic reaction to generate a chemiluminescent signal.

-

The luminescence is read using a plate reader.

-

EC50 values, representing the concentration at which 50% of the maximal target stabilization is achieved, are calculated from the dose-response curves.

Cellular Assay for H4R3 Asymmetric Dimethylation (Western Blot)[3][5]

This assay quantifies the ability of a compound to inhibit the PRMT3-mediated asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) in cells.

Materials:

-

Cell Line: HEK293T cells.

-

Plasmids: Expression vectors for FLAG-tagged wild-type PRMT3, a catalytically dead PRMT3 mutant (e.g., E335Q), and GFP-tagged histone H4.

-

Transfection Reagent: A suitable lipid-based transfection reagent.

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

-

Antibodies:

-

Primary antibody against asymmetric dimethylarginine on H4R3 (H4R3me2a).

-

Primary antibody against total histone H4 (as a loading control).

-

Appropriate HRP-conjugated secondary antibodies.

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Protocol:

-

HEK293T cells are co-transfected with plasmids encoding FLAG-PRMT3 (wild-type or mutant) and GFP-H4.

-

After an initial incubation period (e.g., 4-6 hours), the transfection medium is replaced with fresh medium containing the test compound at various concentrations.

-

The cells are incubated with the compound for a sufficient duration to observe changes in histone methylation (e.g., 24-48 hours).

-

The cells are harvested and lysed.

-

The protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with the primary antibody against H4R3me2a overnight at 4°C.

-

The membrane is washed and incubated with the appropriate HRP-conjugated secondary antibody.

-

The signal is detected using an ECL substrate and an imaging system.

-

The membrane is stripped and re-probed with an antibody against total histone H4 to ensure equal loading.

-

The band intensities are quantified, and the ratio of H4R3me2a to total H4 is calculated.

-

Cellular IC50 values are determined from the dose-response curves.

References

- 1. scholars.mssm.edu [scholars.mssm.edu]

- 2. (PDF) Discovery of Potent and Selective Allosteric [research.amanote.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) - PMC [pmc.ncbi.nlm.nih.gov]

The Function of UNC2327: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC2327 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 3 (PRMT3). It functions as an allosteric inhibitor, binding to a site distinct from the enzyme's active site. This unique mechanism of action confers high selectivity for PRMT3 over other methyltransferases. This document provides a comprehensive overview of the function of this compound, including its biochemical activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Introduction to PRMT3 and this compound

Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. This post-translational modification plays a critical role in regulating numerous cellular processes, including signal transduction, transcriptional regulation, RNA processing, and DNA repair. PRMT3 is a type I PRMT that asymmetrically dimethylates arginine residues. Its primary substrate is the 40S ribosomal protein S2 (RPS2), indicating a key role in ribosome biogenesis. Dysregulation of PRMT3 activity has been implicated in various diseases, including cancer.

This compound was identified as a selective inhibitor of PRMT3 through high-throughput screening and subsequent chemical optimization. Its allosteric mode of inhibition, being noncompetitive with both the peptide substrate and the cofactor SAM, makes it a valuable tool for studying the biological functions of PRMT3 and a promising starting point for the development of therapeutic agents.

Quantitative Data for this compound

The inhibitory activity of this compound against PRMT3 and its selectivity against other protein methyltransferases have been quantitatively assessed. The following table summarizes the key biochemical data.

| Target Enzyme | This compound IC50 (nM) | Notes | Reference |

| PRMT3 | 230 | Allosteric inhibition, noncompetitive with substrate and SAM. | [1][2][3][4] |

| G9a | > 10,000 | Data for a closely related analog (compound 14u). | |

| GLP | > 10,000 | Data for a closely related analog (compound 14u). | |

| SUV39H2 | > 10,000 | Data for a closely related analog (compound 14u). | |

| PRMT5 | Inactive | Data for a closely related analog (compound 14u). | |

| SETD7 | Inactive | Data for a closely related analog (compound 14u). | |

| PRC2 | Inactive | Data for a closely related analog (compound 14u). | |

| SETD8 | Inactive | Data for a closely related analog (compound 14u). | |

| SETDB1 | Inactive | Data for a closely related analog (compound 14u). | |

| SUV420H1 | Inactive | Data for a closely related analog (compound 14u). | |

| SUV420H2 | Inactive | Data for a closely related analog (compound 14u). | |

| MLL1 | Inactive | Data for a closely related analog (compound 14u). | |

| SMYD3 | Inactive | Data for a closely related analog (compound 14u). | |

| SMYD2 | Inactive | Data for a closely related analog (compound 14u). | |

| DOT1L | Inactive | Data for a closely related analog (compound 14u). | |

| DNMT1 | Inactive | Data for a closely related analog (compound 14u). |

Signaling Pathway of PRMT3 Inhibition by this compound

PRMT3 plays a significant role in cellular signaling, primarily through its methyltransferase activity on various substrates. Inhibition of PRMT3 by this compound can modulate these pathways. Recent studies have highlighted the involvement of PRMT3 in cancer progression through different mechanisms.

One key pathway involves the regulation of ribosome biogenesis. PRMT3 methylates the ribosomal protein S2 (RPS2), a modification important for proper ribosome assembly and function.[5] By inhibiting PRMT3, this compound can disrupt this process, potentially impacting protein synthesis and cell growth.

Recent findings also implicate PRMT3 in oncogenic signaling. For instance, PRMT3-mediated methylation of METTL14 has been shown to promote malignant progression in endometrial carcinoma.[6][7] Inhibition of PRMT3 with compounds like this compound could therefore represent a therapeutic strategy. Furthermore, PRMT3 has been found to drive immune escape in hepatocellular carcinoma by activating glycolysis through the methylation of PDHK1.[8]

The following diagram illustrates the allosteric inhibition of PRMT3 by this compound and its downstream consequences on cellular signaling.

References

- 1. Crystal structure of the conserved core of protein arginine methyltransferase PRMT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UNC 2327 | Protein Arginine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]

- 3. core.ac.uk [core.ac.uk]

- 4. caymanchem.com [caymanchem.com]

- 5. PRMT3 is a ribosomal protein methyltransferase that affects the cellular levels of ribosomal subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRMT3‐Mediated Arginine Methylation of METTL14 Promotes Malignant Progression and Treatment Resistance in Endometrial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRMT3-Mediated Arginine Methylation of METTL14 Promotes Malignant Progression and Treatment Resistance in Endometrial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PRMT3 drives PD-L1-mediated immune escape through activating PDHK1-regulated glycolysis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UNC2327: A Potent and Selective Allosteric Inhibitor of PRMT3

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC2327 is a potent and selective allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). This document provides a comprehensive technical overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and the experimental protocols used for its characterization. This compound serves as a valuable chemical probe for studying the biological functions of PRMT3 and as a starting point for the development of therapeutic agents targeting diseases where PRMT3 activity is dysregulated.

Chemical Structure and Properties

This compound, with the formal name N-(1,2,3-Benzothiadiazol-6-yl)-N'-[2-oxo-2-(piperidin-1-yl)ethyl]urea, is a novel small molecule that exhibits high affinity and selectivity for PRMT3.[1][2] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Structure of this compound

| Identifier | Value |

| Formal Name | N-(1,2,3-Benzothiadiazol-6-yl)-N'-[2-oxo-2-(piperidin-1-yl)ethyl]urea |

| CAS Number | 1426152-53-5[1] |

| Molecular Formula | C₁₄H₁₇N₅O₂S[1] |

| SMILES | O=C(CNC(NC1=CC=C(N=NS2)C2=C1)=O)N3CCCCC3[1] |

| InChI | InChI=1S/C14H17N5O2S/c20-13(19-6-2-1-3-7-19)9-15-14(21)16-10-4-5-11-12(8-10)22-18-17-11/h4-5,8H,1-3,6-7,9H2,(H2,15,16,21)[1] |

A summary of the known physicochemical and pharmacological properties of this compound is provided in Table 2.

Table 2: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| Formula Weight | 319.4 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A solid | [1] |

| Solubility (DMF) | 10 mg/mL | [1] |

| Solubility (DMSO) | 2 mg/mL | [1] |

| UV max | 222, 256, 311 nm | [1] |

| IC₅₀ for PRMT3 | 230 nM | [1] |

| Mechanism of Inhibition | Allosteric, noncompetitive with peptide substrate and cofactor | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor of PRMT3.[2] This means it binds to a site on the enzyme distinct from the active site where the substrate (e.g., histone H4) and the cofactor (S-adenosylmethionine, SAM) bind. This binding event induces a conformational change in PRMT3 that reduces its catalytic activity without directly competing with the natural ligands.

PRMT3 is a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on its substrates. A primary substrate of PRMT3 is the ribosomal protein S2 (RPS2), and its methylation is crucial for ribosome biogenesis. Dysregulation of PRMT3 has been implicated in various diseases, including cancer. The signaling pathway below illustrates the role of PRMT3 and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard assays for protein methyltransferases.

In Vitro PRMT3 Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the enzymatic activity of PRMT3 by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) onto a biotinylated peptide substrate.

Materials:

-

Recombinant human PRMT3

-

Biotinylated histone H4 peptide substrate (e.g., Biotin-SGRGKGGKGLGKGGAKRHRKVLR)

-

S-adenosyl-L-[methyl-³H]methionine (³H-SAM)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM DTT

-

This compound dissolved in DMSO

-

Streptavidin-coated SPA beads

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add 2 µL of the diluted this compound or DMSO (for control wells).

-

Add 10 µL of a solution containing PRMT3 (final concentration ~10 nM) and the biotinylated H4 peptide (final concentration ~200 nM) in assay buffer.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the methylation reaction by adding 8 µL of ³H-SAM (final concentration ~500 nM) in assay buffer.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Terminate the reaction by adding 10 µL of 5 M guanidine hydrochloride.

-

Add 20 µL of a suspension of streptavidin-coated SPA beads in PBS.

-

Seal the plate and incubate at room temperature for at least 1 hour to allow the biotinylated peptide to bind to the beads.

-

Centrifuge the plate at 1500 rpm for 2 minutes.

-

Measure the scintillation signal using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular PRMT3 Target Engagement Assay

This assay determines the ability of this compound to engage with PRMT3 within a cellular context.

Materials:

-

HEK293 cells

-

Expression vector for FLAG-tagged PRMT3

-

Transfection reagent

-

Cell lysis buffer

-

Anti-FLAG antibody

-

This compound

-

Western blot reagents and equipment

Procedure:

-

Transfect HEK293 cells with the FLAG-tagged PRMT3 expression vector.

-

After 24 hours, treat the cells with varying concentrations of this compound or DMSO for 4-6 hours.

-

Harvest and lyse the cells.

-

Perform an immunoprecipitation using an anti-FLAG antibody to pull down the PRMT3 protein complex.

-

Analyze the immunoprecipitated proteins by Western blot to detect the levels of a known PRMT3 substrate methylation mark (e.g., asymmetric dimethylarginine on histone H4 at arginine 3, H4R3me2a).

-

Quantify the band intensities to determine the dose-dependent effect of this compound on PRMT3 activity in cells.

Experimental Workflow and Logical Relationships

The discovery and characterization of this compound likely followed a structured workflow, from initial screening to detailed mechanistic studies. The structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications affect the inhibitor's potency and selectivity.

The development of this compound involved systematic modifications to a lead compound to improve its potency and selectivity. The logical relationships in the structure-activity studies are depicted below, highlighting key chemical moieties that influence its inhibitory activity.

References

UNC2327: A Technical Guide for the Investigation of Arginine Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein arginine methylation is a critical post-translational modification that plays a pivotal role in a myriad of cellular processes, including signal transduction, gene transcription, and RNA metabolism.[1] The dysregulation of protein arginine methyltransferases (PRMTs), the enzymes responsible for this modification, has been implicated in various diseases, most notably cancer. This has spurred the development of small molecule inhibitors to probe the function of these enzymes and to evaluate their therapeutic potential. UNC2327 is an allosteric inhibitor of Protein Arginine Methyltransferase 3 (PRMT3), a type I PRMT that catalyzes the formation of asymmetric dimethylarginine.[2][3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a chemical probe to study the biological roles of PRMT3.

This compound: Properties and Mechanism of Action

This compound is a potent and selective allosteric inhibitor of PRMT3.[5][6] Unlike orthosteric inhibitors that compete with the substrate or cofactor for binding to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-1,2,3-Benzothiadiazol-6-yl-N'-[2-oxo-2-(1-piperidinyl)ethyl]urea | [2] |

| Molecular Formula | C₁₄H₁₇N₅O₂S | [3][4] |

| Molecular Weight | 319.38 g/mol | [3] |

| CAS Number | 1426152-53-5 | [3][4] |

| Appearance | Solid Powder | [6] |

| Purity | ≥98% | [4] |

| Solubility | Soluble in DMSO up to 100 mM | [3] |

| Storage | Store at room temperature | [3] |

Biochemical Activity and Selectivity

This compound inhibits PRMT3 with a half-maximal inhibitory concentration (IC50) of 230 nM.[2][3][4] Kinetic analysis has revealed that it is a noncompetitive inhibitor with respect to both the peptide substrate and the cofactor, S-adenosylmethionine (SAM), which is consistent with its allosteric mechanism of action.[2][3]

Quantitative Data for Allosteric PRMT3 Inhibitors

| Compound | Target | IC50 (nM) | Kd (nM) | Cellular EC50 (µM) | Notes | Reference |

| This compound | PRMT3 | 230 | - | - | Allosteric inhibitor | [2][3][4] |

| SGC707 | PRMT3 | 31 ± 2 | 53 ± 2 | 1.3 (HEK293), 1.6 (A549) | Potent and selective allosteric inhibitor | [7][8] |

Key Signaling Pathways Modulated by PRMT3

PRMT3 has been implicated in several key cellular signaling pathways, primarily through its methylation of substrates involved in cancer progression. Inhibition of PRMT3 with chemical probes like this compound is a critical tool for dissecting these pathways.

HIF1α and Glycolytic Metabolism

In glioblastoma, PRMT3 has been shown to enhance the expression and activity of Hypoxia-Inducible Factor 1α (HIF1α), a master regulator of the cellular response to hypoxia.[9][10][11] This, in turn, promotes a shift towards glycolytic metabolism, a hallmark of many cancers known as the Warburg effect. Pharmacological inhibition of PRMT3 can suppress HIF1α expression and glycolysis, thereby inhibiting cancer cell growth.[10][11]

Endoplasmic Reticulum (ER) Stress Signaling

PRMT3 is also involved in regulating the endoplasmic reticulum (ER) stress signaling pathway.[12] It achieves this by promoting the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), a key epigenetic mark.[12] This modification can influence the expression of genes involved in the unfolded protein response (UPR), a cellular mechanism to cope with ER stress.

Experimental Protocols for Studying PRMT3 Inhibition

Detailed experimental protocols using this compound are not extensively published. However, protocols established for the structurally related and more potent PRMT3 inhibitor, SGC707, provide a robust framework for designing experiments with this compound.

In Vitro PRMT3 Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a biotinylated peptide substrate.

Materials:

-

Recombinant human PRMT3

-

Biotinylated histone H4 (1-24) peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

S-adenosyl-L-methionine (SAM), unlabeled

-

This compound (or other inhibitor) dissolved in DMSO

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM DTT, 0.01% Tween-20

-

Streptavidin-coated SPA beads

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, PRMT3 enzyme (e.g., 20 nM), and the biotinylated H4 peptide substrate (e.g., 0.3 µM).

-

Add varying concentrations of this compound (typically in a serial dilution) or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding a mixture of ³H-SAM and unlabeled SAM (e.g., final concentration of 28 µM).

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an excess of unlabeled SAM.

-

Add streptavidin-coated SPA beads to the reaction. The biotinylated peptide will bind to the beads, bringing the incorporated tritium in close proximity to the scintillant in the beads, generating a signal.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for PRMT3 Activity (Western Blot)

This assay measures the ability of this compound to inhibit the methylation of a known PRMT3 substrate, histone H4 at arginine 3 (H4R3me2a), in a cellular context.[13]

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression vector for FLAG-tagged wild-type PRMT3

-

Transfection reagent

-

This compound dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies: anti-FLAG, anti-H4R3me2a, anti-total Histone H4

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed HEK293T cells in multi-well plates.

-

Transfect the cells with the FLAG-PRMT3 expression vector.

-

After transfection (e.g., 4-6 hours), replace the media with fresh media containing various concentrations of this compound or DMSO as a control.

-

Incubate the cells for a specified time (e.g., 20-24 hours).

-

Wash the cells with PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against FLAG (to confirm PRMT3 expression), H4R3me2a (to measure PRMT3 activity), and total Histone H4 (as a loading control).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Quantify the band intensities for H4R3me2a and normalize to the total Histone H4 signal.

Mass Spectrometry-Based Proteomics for Substrate Discovery

Mass spectrometry (MS) is a powerful tool to identify and quantify changes in protein methylation upon treatment with a PRMT3 inhibitor.

General Workflow:

-

Cell Culture and Treatment: Treat cells with this compound or a vehicle control.

-

Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme like trypsin.

-

Peptide Labeling (Optional but Recommended for Quantification): Label peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for relative quantification.

-

Enrichment of Methylated Peptides (Optional): Use antibodies specific for asymmetrically dimethylated arginine to enrich for PRMT3 substrates.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The MS1 scan provides the mass-to-charge ratio of the peptides, and the MS/MS scan fragments the peptides to determine their amino acid sequence and identify post-translational modifications.

-

Data Analysis: Use specialized software to identify the peptides, map them to proteins, and quantify the relative abundance of methylated peptides between the this compound-treated and control samples.

Experimental Workflow Diagrams

Conclusion and Future Directions

This compound is a valuable tool for the chemical biology community to investigate the roles of PRMT3 in health and disease. Its allosteric mechanism of action provides a distinct advantage over active-site inhibitors, potentially offering a different pharmacological profile. While more potent and selective inhibitors like SGC707 have since been developed, the foundational studies on this compound have paved the way for a deeper understanding of PRMT3 biology.

Future research should focus on a comprehensive characterization of this compound's selectivity profile and its effects on a broader range of PRMT3 substrates. In vivo studies are also crucial to evaluate its pharmacokinetic properties and efficacy in disease models. As our understanding of the multifaceted roles of arginine methylation continues to grow, chemical probes like this compound will remain indispensable for dissecting the intricate functions of individual PRMTs and for the development of novel therapeutic strategies.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. UNC 2327 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]

- 3. UNC 2327 | Protein Arginine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. allgenbio.com [allgenbio.com]

- 7. A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PRMT3 drives glioblastoma progression by enhancing HIF1A and glycolytic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PRMT3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

An In-depth Technical Guide to Preliminary Studies of UNC2327, an Allosteric Inhibitor of PRMT3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on UNC2327, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 3 (PRMT3). The information presented herein is compiled from foundational studies to serve as a detailed resource for researchers and professionals in the fields of epigenetics, drug discovery, and oncology.

Introduction to this compound

This compound is a small molecule inhibitor of PRMT3, an enzyme that plays a crucial role in various cellular processes through the methylation of arginine residues on histone and non-histone proteins. Dysregulation of PRMT3 activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention. This compound was identified as a first-in-class, potent, and selective allosteric inhibitor of PRMT3. Its unique mechanism of action, targeting a site distinct from the active site, offers potential advantages in terms of selectivity and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound and related compounds as described in the foundational study by Liu et al. (2013).

Table 1: In Vitro Potency of this compound Against PRMT3

| Compound | IC50 (nM) |

| This compound | 230 |

IC50 values were determined using a scintillation proximity assay (SPA) with recombinant human PRMT3.

Table 2: Selectivity Profile of this compound

| Methyltransferase | % Inhibition at 1 µM this compound |

| PRMT3 | >95% |

| PRMT1 | <10% |

| PRMT4 (CARM1) | <10% |

| PRMT5 | <10% |

| PRMT6 | <10% |

| SETD2 | <10% |

| SETD7 | <10% |

| SETD8 | <10% |

| G9a | <10% |

| SUV39H2 | <10% |

Selectivity was assessed against a panel of recombinant human methyltransferases using radio-enzymatic assays.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below.

PRMT3 Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the methyltransferase activity of PRMT3 by measuring the incorporation of a tritium-labeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) onto a biotinylated peptide substrate.

Materials:

-

Recombinant human PRMT3 enzyme

-

Biotinylated histone H4 peptide (1-21) substrate

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

-

This compound or other test compounds dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT

-

Streptavidin-coated SPA beads

-

96-well microplates

Procedure:

-

Prepare a reaction mixture containing assay buffer, PRMT3 enzyme, and the biotinylated peptide substrate.

-

Add this compound or vehicle (DMSO) to the reaction mixture and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the methyltransferase reaction by adding [³H]-SAM.

-

Incubate the reaction mixture for 1 hour at 30°C.

-

Terminate the reaction by adding an excess of cold, non-radiolabeled SAM.

-

Add streptavidin-coated SPA beads to the wells. The biotinylated and now radiolabeled peptide will bind to the beads, bringing the tritium label in close proximity to the scintillant embedded in the beads, leading to light emission.

-

Seal the plate and allow the beads to settle for at least 30 minutes.

-

Measure the emitted light using a microplate scintillation counter.

-

Calculate the percent inhibition of PRMT3 activity for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Methyltransferase Selectivity Assays

The selectivity of this compound was evaluated against a panel of other protein methyltransferases using a filter-based radio-enzymatic assay.

Materials:

-

A panel of recombinant human methyltransferase enzymes

-

Specific peptide or protein substrates for each enzyme

-

[³H]-SAM

-

This compound

-

Assay buffers specific for each enzyme

-

Phosphocellulose filter paper

-

Scintillation cocktail

Procedure:

-

Set up individual reactions for each methyltransferase, containing the respective enzyme, its substrate, and the appropriate assay buffer.

-

Add this compound at a fixed concentration (e.g., 1 µM) or vehicle to the reactions.

-

Initiate the reactions by adding [³H]-SAM.

-

Incubate the reactions for 1 hour at 30°C.

-

Spot the reactions onto phosphocellulose filter paper. The negatively charged paper binds the positively charged peptide/protein substrates.

-

Wash the filter paper extensively with a wash buffer (e.g., 10% trichloroacetic acid) to remove unincorporated [³H]-SAM.

-

Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for this compound against each methyltransferase.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of PRMT3 and the experimental workflow for identifying its inhibitors.

Caption: PRMT3 Signaling Pathway and Inhibition by this compound.

Caption: Workflow for the Identification of PRMT3 Inhibitors.

Conclusion

The preliminary studies on this compound have established it as a valuable chemical probe for studying the biological functions of PRMT3. Its potency, selectivity, and novel allosteric mechanism of action make it a promising starting point for the development of therapeutic agents targeting PRMT3-driven diseases. This technical guide provides the foundational data and methodologies to support further research and development efforts in this area.

Unveiling the Selectivity of UNC2327: A Technical Guide to a Potent Allosteric Inhibitor of PRMT3

For Immediate Release

This technical guide provides an in-depth analysis of UNC2327, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 3 (PRMT3). Designed for researchers, scientists, and drug development professionals, this document details the selectivity profile, experimental methodologies, and the mechanism of action of this compound, offering a comprehensive resource for investigating the biological functions of PRMT3 and developing novel therapeutic agents.

Executive Summary

This compound is a highly selective, cell-permeable small molecule that functions as an allosteric inhibitor of PRMT3. It exhibits potent inhibition of PRMT3 with a reported IC50 of 230 nM.[1][2] A key feature of this compound is its non-competitive mechanism of action with respect to both the peptide substrate and the S-adenosylmethionine (SAM) cofactor, a consequence of its binding to a distinct allosteric site on the enzyme. This unique mechanism contributes to its high selectivity over other protein methyltransferases. This guide summarizes the quantitative data on its selectivity, details the experimental protocols for its characterization, and provides visual representations of its mechanism and relevant biological pathways.

Quantitative Selectivity Profile

The selectivity of this compound has been rigorously evaluated against a panel of other protein methyltransferases. The following table summarizes the inhibitory activity of this compound, demonstrating its remarkable selectivity for PRMT3.

| Target Enzyme | IC50 (µM) | Fold Selectivity vs. PRMT3 |

| PRMT3 | 0.23 | 1 |

| PRMT1 | > 50 | > 217 |

| PRMT4 (CARM1) | > 50 | > 217 |

| PRMT5 | > 50 | > 217 |

| PRMT6 | > 50 | > 217 |

| SETD2 | > 50 | > 217 |

| SETD7 | > 50 | > 217 |

| G9a | > 50 | > 217 |

| SUV39H2 | > 50 | > 217 |

Data extracted from Liu, F., et al. (2013). Exploiting an allosteric binding site of PRMT3 yields potent and selective inhibitors. J. Med. Chem. 56(5), 2110-2124.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Biochemical Assay for PRMT3 Inhibition

This protocol describes a radiometric assay to determine the in vitro potency of this compound against PRMT3.

Materials:

-

Recombinant human PRMT3

-

Biotinylated histone H4 peptide (1-21) as substrate

-

S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)

-

This compound or other test compounds

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Tween-20

-

Streptavidin-coated FlashPlate

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the compound dilution.

-

Add 23 µL of a solution containing PRMT3 (final concentration 5 nM) and the histone H4 peptide (final concentration 0.4 µM) in assay buffer.

-

Incubate for 10 minutes at room temperature.

-

Initiate the methylation reaction by adding 25 µL of a solution containing ³H-SAM (final concentration 0.5 µM) in assay buffer.

-

Incubate the reaction mixture for 1 hour at 30°C.

-

Stop the reaction by adding 50 µL of 7.5 M guanidine hydrochloride.

-

Transfer 90 µL of the reaction mixture to a streptavidin-coated FlashPlate.

-

Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the plate.

-

Wash the plate three times with 200 µL of 0.1% Tween-20 in PBS.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the IC50 values by fitting the data to a four-parameter logistical equation.

Cellular Assay for PRMT3 Activity (Western Blot)

This protocol outlines a method to assess the effect of this compound on the methylation of a known PRMT3 substrate, ribosomal protein S2 (RPS2), in a cellular context.

Materials:

-

HEK293T cells

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-asymmetric dimethylarginine (aDMA) specific for RPS2, anti-RPS2 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed HEK293T cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 48-72 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-aDMA (RPS2) antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-RPS2 antibody to confirm equal loading.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound and its impact on the PRMT3 signaling pathway.

References

Methodological & Application

Application Notes and Protocols: UNC2327 In Vitro Methyltransferase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC2327 is a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 3 (PRMT3).[1][2][3] It is crucial to note that PRMT3 is a methyltransferase, an enzyme that transfers a methyl group from a donor molecule to a substrate, and not a kinase. Therefore, to assess the inhibitory activity of this compound in vitro, a methyltransferase assay is the appropriate methodology. This document provides a detailed protocol for a radiometric in vitro methyltransferase assay suitable for characterizing the inhibitory potential of this compound against PRMT3. Additionally, it includes quantitative data for this compound and diagrams illustrating the experimental workflow and the PRMT3 signaling pathway.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[4][5][6]

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | PRMT3 | 230 | Allosteric Inhibition |

Note: The IC50 value can be influenced by assay conditions, such as substrate and cofactor concentrations.[4]

Experimental Protocols

This section details a radiometric in vitro methyltransferase assay protocol adapted for the evaluation of PRMT3 inhibitors like this compound. This method measures the transfer of a radioactive methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a substrate.[7][8]

Materials and Reagents

-

Recombinant human PRMT3 enzyme

-

PRMT3 peptide substrate (e.g., a peptide containing an arginine residue recognized by PRMT3)

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

Non-radioactive S-adenosyl-L-methionine (SAM)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Stop Solution: Trichloroacetic acid (TCA) or other suitable acid

-

Scintillation fluid

-

Filter paper (e.g., Whatman P-81)[9]

-

Microcentrifuge tubes

-

Pipettes and tips

-

Incubator or water bath

-

Scintillation counter

Experimental Workflow Diagram

Caption: Workflow for determining the IC50 of this compound against PRMT3.

Detailed Assay Protocol

1. Reagent Preparation

- Assay Buffer: Prepare a stock solution of 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM EDTA, and 1 mM DTT.

- PRMT3 Enzyme: Dilute the recombinant PRMT3 enzyme in assay buffer to the desired final concentration. The optimal concentration should be determined empirically by performing an enzyme titration.

- Peptide Substrate: Prepare a stock solution of the peptide substrate in deionized water or a suitable buffer. The final concentration in the assay should be at or near the Km value for the substrate.

- This compound: Prepare a stock solution of this compound in DMSO.[1] Create a serial dilution of the inhibitor in DMSO or the assay buffer to achieve a range of final concentrations for IC50 determination.

- ³H-SAM: The specific activity and concentration of the ³H-SAM will determine the final concentration to be used. It is typically used at a concentration at or below its Km for the enzyme.

2. Assay Procedure

- Set up the reactions in microcentrifuge tubes on ice. For each reaction, the final volume will be 25 µL.

- To each tube, add the following components in order:

- Assay Buffer

- Diluted PRMT3 enzyme

- Peptide substrate

- This compound dilution (or DMSO for the no-inhibitor control)

- Pre-incubate the enzyme, substrate, and inhibitor mixture for 10-15 minutes at room temperature.

- Initiate the methyltransferase reaction by adding ³H-SAM to each tube.

- Incubate the reactions at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

- Stop the reaction by adding a stop solution, such as trichloroacetic acid (TCA).

- Spot a portion of each reaction mixture onto a P-81 phosphocellulose filter paper.

- Wash the filter papers multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated ³H-SAM.[8][9]

- After washing, dry the filter papers completely.

- Place each dried filter paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis

- Calculate the percentage of inhibition for each concentration of this compound compared to the control (DMSO).

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

PRMT3 Signaling Pathway

PRMT3 is primarily a cytoplasmic enzyme that plays a role in various cellular processes, including ribosome biogenesis and signal transduction.[10] It has been shown to methylate ribosomal proteins and influence pathways related to cancer cell proliferation and survival.[10][11]

Caption: PRMT3 methylates substrates, influencing key cellular processes.

References

- 1. caymanchem.com [caymanchem.com]

- 2. UNC 2327 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. IC50 - Wikipedia [en.wikipedia.org]

- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. researchgate.net [researchgate.net]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. PRMT3 is a ribosomal protein methyltransferase that affects the cellular levels of ribosomal subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PRMT3 and CARM1: Emerging Epigenetic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UNC-Series Inhibitors in Cell Culture

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of specific UNC-series inhibitors in a cell culture setting. It is crucial to note that the "UNC" designation refers to a range of compounds developed at the University of North Carolina at Chapel Hill, each with distinct molecular targets and mechanisms of action. This guide will focus on two such compounds to address potential research interests:

-

UNC2025 : A potent, orally bioavailable dual inhibitor of MER and FLT3 receptor tyrosine kinases, which also shows activity against TYRO3.[1][2] It is a representative member of the widely studied TAM (TYRO3, Axl, MER) kinase inhibitors.

-

UNC2327 : An allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3).[3]

Due to the extensive research and application of TAM kinase inhibitors in oncology and immunology, the detailed protocols will focus on UNC2025 . A summary of information for this compound will also be provided.

Section 1: UNC2025 - A Dual MER/FLT3/TYRO3 Kinase Inhibitor

UNC2025 is a valuable tool for investigating the roles of the TAM family of receptor tyrosine kinases (RTKs) — TYRO3, Axl, and MER. These kinases are implicated in various cellular processes, including proliferation, survival, and immune regulation, and are often overexpressed in cancers.[4][5]

Mechanism of Action

The TAM receptors (TYRO3, Axl, MER) are activated by their ligands, Gas6 and Protein S (ProS), which bridge the receptor to phosphatidylserine on the surface of apoptotic cells, facilitating their clearance (efferocytosis).[6] In cancer, aberrant TAM signaling can promote tumor growth, metastasis, and resistance to therapy.[4][5] UNC2025 acts as a competitive inhibitor at the ATP-binding site of these kinases, blocking downstream signaling pathways.

Below is a diagram illustrating the canonical TAM kinase signaling pathway and the point of inhibition by UNC2025.

References

- 1. selleckchem.com [selleckchem.com]

- 2. TAM Receptor (Tyro3-Axl-Mer) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TAM receptors Tyro3 and Mer as novel targets in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Receptor Tyrosine Kinases, TYRO3, AXL, and MER, Demonstrate Distinct Patterns and Complex Regulation of Ligand-induced Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UNC2327 in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of UNC2327, a known allosteric inhibitor of Protein Arginine Methyltransferase 3 (PRMT3), in cell-based experiments. The following sections detail its solubility in Dimethyl Sulfoxide (DMSO), recommended experimental procedures, and methods for assessing its biological activity.

Introduction to this compound

This compound is a potent and selective allosteric inhibitor of PRMT3 with an IC50 of 230 nM.[1] It functions by binding to a site distinct from the substrate and cofactor binding pockets, offering a non-competitive inhibition mechanism. This compound is a valuable tool for investigating the cellular functions of PRMT3 and for potential therapeutic development.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source(s) |

| Molecular Weight | 319.38 g/mol | |

| Solubility in DMSO | 2 mg/mL to 100 mM | [2] |

| IC50 for PRMT3 | 230 nM | [1] |

| Recommended in vitro concentration | 5-10 µM |

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

A critical first step for utilizing this compound in cellular assays is the preparation of a concentrated stock solution in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For a 10 mM stock solution from 1 mg of this compound (MW: 319.38 g/mol ), you would add 31.3 µL of DMSO.

-

Add the calculated volume of DMSO to the vial of this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

Caption: Workflow for this compound Stock Solution Preparation.

Cell-Based Assay for PRMT3 Inhibition

This protocol outlines a general procedure for treating cultured cells with this compound and assessing the inhibition of PRMT3 activity by monitoring the methylation status of a known substrate, Histone H4 at Arginine 3 (H4R3me2a).

Materials:

-

Cultured cells (e.g., HEK293T, HeLa)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-H4R3me2a (asymmetric dimethyl)

-

Mouse or Rabbit anti-Total Histone H4 (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Seeding:

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting (e.g., 2.5 x 10^5 cells/well for HEK293T).

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

This compound Treatment:

-

The following day, dilute the 10 mM this compound stock solution in fresh, pre-warmed complete culture medium to final concentrations ranging from 1 µM to 10 µM.

-

Include a DMSO-only vehicle control (at the same final concentration as the highest this compound treatment).

-

Remove the old medium from the cells and replace it with the medium containing this compound or DMSO.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator. The optimal treatment time may vary depending on the cell line and should be determined empirically.

-

-

Cell Lysis and Protein Quantification:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding an appropriate volume of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

-

-

Western Blotting:

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H4R3me2a (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[3][4]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H4.

-

Signaling Pathway

PRMT3 is a Type I protein arginine methyltransferase that primarily catalyzes the asymmetric dimethylation of arginine residues on its substrates. Its activity has been linked to several cellular processes. Inhibition of PRMT3 by this compound is expected to modulate these pathways.

Caption: Simplified PRMT3 Signaling Pathway and its Inhibition.

References

Application Notes and Protocols for PRMT3 Inhibition by UNC2327 using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 3 (PRMT3) is a type I arginine methyltransferase that plays a role in various cellular processes, including ribosome biogenesis. Its dysregulation has been implicated in several diseases, making it an attractive target for therapeutic development. UNC2327 is an allosteric inhibitor of PRMT3 with a reported IC50 of 230 nM in biochemical assays.[1][2][3] This document provides a detailed protocol for utilizing Western blotting to assess the inhibition of PRMT3 in a cellular context using this compound. The protocol includes methods for cell treatment, lysate preparation, and the detection of both PRMT3 protein levels and the methylation status of its downstream targets.

Introduction to PRMT3 and this compound

PRMT3 catalyzes the formation of asymmetric dimethylarginine (aDMA) on its substrates.[4] One of the primary substrates of PRMT3 is the 40S ribosomal protein S2 (rpS2).[5][6] Additionally, in vitro studies have shown that PRMT3 can asymmetrically dimethylate histone H4 at arginine 3 (H4R3me2a). Assessing the levels of these methylation marks can serve as a readout of PRMT3 activity within the cell.

This compound is a selective, cell-permeable allosteric inhibitor of PRMT3.[1][2][3][7] By binding to a site distinct from the substrate and cofactor binding pockets, it effectively blocks the methyltransferase activity of the enzyme. This application note details the use of Western blotting to monitor the efficacy of this compound by observing changes in the methylation of PRMT3 substrates.

Key Experimental Parameters

The following table summarizes critical quantitative data for the successful implementation of the Western blot protocol for PRMT3 inhibition.

| Parameter | Recommendation | Source(s) |

| This compound Stock Solution | 10-100 mM in DMSO | [2][3] |

| This compound Working Concentration | 1-25 µM (optimization recommended) | Inferred from related compound SGC707 data |

| Cell Treatment Time | 24-72 hours (optimization recommended) | Inferred from related compound SGC707 data |

| Primary Antibody: PRMT3 | 1:500 - 1:2000 | [8] |

| Primary Antibody: H4R3me2a | 1:500 - 1:2000 | [7][9] |

| Primary Antibody: rpS2 | 1:1000 - 1:10000 | [1][2] |

| Primary Antibody: Asymmetric Di-methyl Arginine (aDMA) | Varies by manufacturer, follow datasheet | [4] |

| Secondary Antibody Dilution | 1:5000 - 1:20000 | General Practice |

| Protein Loading per Lane | 20-50 µg | [2][8] |

Experimental Protocols

This section provides detailed step-by-step procedures for the key experiments.

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the desired cell line (e.g., HEK293, HeLa, or a cancer cell line of interest) in appropriate culture vessels and allow them to adhere and reach 60-70% confluency.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of working concentrations in fresh culture medium. It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 25 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line.

-

Cell Treatment: Remove the existing culture medium and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

-

Incubation: Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Preparation of Whole-Cell Lysates

-

Cell Harvesting: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to the cells. Use approximately 100 µL of lysis buffer per 1x10^6 cells.

-

Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Homogenization: Incubate the lysate on ice for 30 minutes with periodic vortexing. For increased protein extraction, sonicate the lysate briefly on ice.

-

Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

Sample Preparation for SDS-PAGE: Aliquot the lysates and add 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes. The samples are now ready for SDS-PAGE or can be stored at -80°C.

Protocol 3: Western Blotting for PRMT3 and Substrate Methylation

-

SDS-PAGE: Load equal amounts of protein (20-50 µg) from each sample into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's instructions.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-PRMT3, anti-H4R3me2a, anti-rpS2, or a pan-aDMA antibody) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the table above for recommended starting dilutions.

-

Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Reprobing (Optional): To probe for multiple proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then reprobed with a different primary antibody (e.g., a loading control like GAPDH or β-actin).

Visualizations

References

- 1. RPS2 Antibody - BSA Free (NBP2-14853): Novus Biologicals [novusbio.com]

- 2. RPS2 Polyclonal Antibody (A303-794A) [thermofisher.com]

- 3. UNC 2327 | Protein Arginine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]

- 4. Discovery of PRMT3 Degrader for the Treatment of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UNC 2327 | Protein Arginine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]

- 6. Discovery of Cell-Permeable Macrocyclic Cyclin A/B RxL Inhibitors that Demonstrate Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epigentek.com [epigentek.com]

- 8. raybiotech.com [raybiotech.com]

- 9. Histone H4R3me2a (asymmetric) Polyclonal Antibody (39705) [thermofisher.com]

Application Notes and Protocols for UNC2327 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC2327 is a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 3 (PRMT3).[1] PRMT3 is a type I arginine methyltransferase that catalyzes the formation of asymmetric dimethylarginine (aDMA) on substrate proteins, playing a crucial role in various cellular processes, including ribosome biogenesis and signal transduction.[2][3] Dysregulation of PRMT3 activity has been implicated in several diseases, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel PRMT3 inhibitors.

Mechanism of Action of this compound

This compound acts as an allosteric inhibitor of PRMT3, meaning it binds to a site on the enzyme distinct from the active site where the substrate and cofactor (S-adenosylmethionine, SAM) bind.[4][5][6] This binding event induces a conformational change in the PRMT3 enzyme, leading to a non-competitive inhibition pattern with respect to both the peptide substrate and the SAM cofactor.[1] This allosteric mode of action offers potential for high selectivity over other methyltransferases.

Data Presentation

The following table summarizes the inhibitory activities of this compound and other potent, selective allosteric inhibitors of PRMT3. This data is crucial for comparing the potency of new compounds identified in HTS campaigns.

| Compound | PRMT3 IC₅₀ (nM) [Biochemical] | PRMT3 IC₅₀ (nM) [Cellular, H4R3me2a] | Selectivity over other Methyltransferases | Reference |

| This compound | 230 | - | Selective | [1] |

| Compound 4 | ~20-50 | 225 | >200-fold | [7][8] |

| Compound 29 | ~20-50 | 240 | Highly Selective | [7][8] |

| Compound 30 | ~20-50 | 184 | Highly Selective | [7][8] |

| Compound 36 | ~20-50 | 134 | Highly Selective | [7][8] |

| SGC707 | 31 | 91 (exogenous H4) | Highly Selective | [9][10] |

Experimental Protocols

High-Throughput Screening (HTS) using LanthaScreen™ TR-FRET Assay

This protocol is designed for a 384-well format and is based on the LanthaScreen™ TR-FRET technology.[11][12][13][14][15] The assay measures the inhibition of PRMT3-mediated methylation of a substrate peptide.

Materials:

-

Recombinant human PRMT3 enzyme

-

LanthaScreen™ Tb-anti-product antibody

-

Fluorescein-labeled substrate peptide (e.g., derived from ribosomal protein S2)

-

S-adenosylmethionine (SAM)

-

This compound (as a control inhibitor)

-

Assay Buffer: 50 mM HEPES pH 7.5, 1 mM DTT, 0.01% BSA, 0.01% Tween-20

-

Stop Buffer: 20 mM EDTA in Assay Buffer

-

384-well, low-volume, black assay plates

-

TR-FRET compatible plate reader

Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a dilution series of this compound and test compounds in DMSO. For a typical 10-point dose-response curve, perform 3-fold serial dilutions.

-

Transfer 50 nL of each compound dilution to the assay plate.

-

-

Enzyme and Substrate Preparation:

-

Prepare a 2X PRMT3 enzyme solution in Assay Buffer.

-

Prepare a 2X solution of the fluorescein-labeled substrate peptide and SAM in Assay Buffer.

-

-

Assay Procedure:

-

Add 5 µL of the 2X enzyme solution to each well of the 384-well plate containing the compounds.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the 2X substrate/SAM solution to each well.

-

Incubate the reaction for 1 hour at room temperature.

-

Stop the reaction by adding 10 µL of Stop Buffer containing the Tb-anti-product antibody.

-

Incubate for 30 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (Fluorescein).

-

The TR-FRET ratio (520 nm emission / 495 nm emission) is calculated for each well.

-

-

Data Analysis:

-

Normalize the data using wells with no inhibitor (high signal) and a known potent inhibitor like SGC707 (low signal).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Assay for PRMT3 Activity

This protocol describes a Western blot-based cellular assay to measure the inhibition of PRMT3-mediated methylation of Histone H4 at Arginine 3 (H4R3me2a) in cells.

Materials:

-

HEK293T cells

-

Expression vector for FLAG-tagged PRMT3

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM with 10% FBS

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-FLAG, anti-H4R3me2a, anti-total Histone H4

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in 6-well plates.

-

Transfect cells with the FLAG-PRMT3 expression vector using Lipofectamine 2000 according to the manufacturer's protocol.

-

-

Compound Treatment:

-

24 hours post-transfection, treat the cells with varying concentrations of this compound for another 24 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against FLAG, H4R3me2a, and total Histone H4 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

-

Data Analysis:

-

Quantify the band intensities for H4R3me2a and normalize to the total Histone H4 signal.

-

Plot the normalized H4R3me2a signal against the this compound concentration to determine the cellular IC₅₀.

-

PRMT3 Signaling Pathway

PRMT3's primary role is in ribosome biogenesis.[2][3][16][17][18] It methylates the 40S ribosomal protein S2 (rpS2), a crucial step for the proper assembly and maturation of the 40S ribosomal subunit.[2][3] Inhibition of PRMT3 can disrupt this process, leading to an imbalance in ribosomal subunits and affecting overall protein translation. This makes PRMT3 a potential therapeutic target in diseases characterized by dysregulated protein synthesis, such as cancer.

References

- 1. UNC 2327 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]

- 2. PRMT3 is a ribosomal protein methyltransferase that affects the cellular levels of ribosomal subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Allosteric regulation - Wikipedia [en.wikipedia.org]

- 5. microbenotes.com [microbenotes.com]

- 6. byjus.com [byjus.com]

- 7. Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small Molecule Inhibitors of Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Arabidopsis protein arginine methyltransferase 3 is required for ribosome biogenesis by affecting precursor ribosomal RNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. AtPRMT3-RPS2B promotes ribosome biogenesis and coordinates growth and cold adaptation trade-off - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: UNC2327 Inhibition Assays